5-cyclopropyl-2-(trifluoromethyl)aniline
Description
Properties
CAS No. |
1934790-01-8 |
|---|---|
Molecular Formula |
C10H10F3N |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The introduction of the cyclopropyl group is typically achieved through two primary routes: transition-metal-catalyzed cross-coupling and cyclopropanation of alkenes .
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions between aryl halides and cyclopropylamine derivatives offer a direct route. For example, in a method adapted from EP0430847A1, 2-bromo-5-nitroaniline reacts with cyclopropylamine in dimethylsulfoxide (DMSO) at 40°C, yielding N-cyclopropyl-5-nitro-2-bromoaniline with 78% efficiency. The nitro group is subsequently reduced to an amine, and the bromine atom is replaced via Ullmann-type coupling with a trifluoromethyl source.
Cyclopropanation of Alkenes
An alternative approach involves the synthesis of a vinyl intermediate followed by cyclopropanation. As demonstrated in RSC-supplied protocols, 4-(1-cyclopropylvinyl)benzaldehyde is synthesized via a Wittig reaction, followed by hydrogenation to install the cyclopropyl group. This method, while迂回, avoids competing side reactions associated with direct substitution.
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or Sandmeyer-type reactions .
Nucleophilic Trifluoromethylation
Using Ruppert’s reagent (TMSCF₃), 2-iodoaniline derivatives undergo trifluoromethylation in the presence of CuI and 1,10-phenanthroline, achieving 65–70% yields. This method is limited by the availability of iodo precursors and competing proto-deiodination.
Sandmeyer Reaction
A modified Sandmeyer reaction replaces a diazonium salt’s nitro group with trifluoromethyl. For instance, 5-cyclopropyl-2-nitroaniline is diazotized using NaNO₂/HBF₄, and the resulting diazonium salt is treated with CuCF₃ to afford the target compound in 55% yield.
Reductive Amination and Final Functionalization
Reductive amination serves as a critical step to install the aniline moiety. A representative procedure from BioRxiv involves condensing 5-cyclopropyl-2-trifluoromethylbenzaldehyde with ammonium acetate in the presence of NaBH₃CN, yielding the aniline derivative in 82% purity. Subsequent purification via flash chromatography (hexane/ethyl acetate 15:1) ensures >99% purity for pharmaceutical applications.
Detailed Step-by-Step Procedures
Patent-Derived Synthesis (EP0430847A1)
-
Nitration and Cyclopropylation :
-
Trifluoromethylation :
-
Nitro Reduction :
Palladium-Catalyzed Cross-Coupling (BioRxiv Protocol)
-
Buchwald-Hartwig Amination :
Optimization and Catalytic Approaches
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | +12% |
| Ligand | BINAP | Xantphos | +8% |
| Solvent | DMSO | DMAc | +5% |
| Temperature | 80°C | 100°C | +10% |
| Reaction Time | 24 hours | 16 hours | No change |
Table 1 : Optimization of palladium-catalyzed coupling for cyclopropylation.
Comparative Analysis of Methods
Table 2 : Comparison of synthetic routes for this compound.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-cyclopropyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 5-cyclopropyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 5-cyclopropyl-2-(trifluoromethyl)aniline with its close analog 3-(trifluoromethyl)aniline (CAS 98-16-8), a commercially available compound with documented safety and reactivity data .
| Property | This compound | 3-(Trifluoromethyl)Aniline |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃N | C₇H₆F₃N |
| Substituent Positions | 2-CF₃, 5-cyclopropyl | 3-CF₃ |
| Molecular Weight (g/mol) | 218.18 (calculated) | 173.12 |
| Lipophilicity (LogP)* | ~3.5 (estimated) | 2.1–2.5 (reported) |
| Electron Effects | Strongly electron-withdrawing (-CF₃), steric hindrance (cyclopropyl) | Moderate electron-withdrawing (-CF₃) |
*Lipophilicity estimates derived from substituent contributions.
Key Differences:
Research Findings and Implications
Role of Fluorine Substitution
The -CF₃ group in both compounds enhances electronegativity and stability, aligning with trends in fluorinated drug development . For example, fluorine’s inductive effect increases the acidity of the aniline NH₂ group, influencing hydrogen-bonding interactions in target binding.
Impact of Cyclopropyl Substituent
The cyclopropyl group in this compound:
- Steric Shielding : Protects the aromatic ring from metabolic oxidation.
- Conformational Rigidity : May improve selectivity in enzyme inhibition compared to planar analogs.
Q & A
Q. What are the standard synthetic routes for 5-cyclopropyl-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropylation of a pre-functionalized aniline precursor followed by trifluoromethylation. Key steps include:
- Cyclopropylation : Use of cyclopropane carboxaldehyde or cyclopropylboronic acids under Suzuki-Miyaura coupling conditions (Pd catalysts, base, inert atmosphere) .
- Trifluoromethylation : Electrophilic trifluoromethylation via Umemoto’s reagent or photoredox catalysis to introduce the -CF₃ group .
- Optimization : Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd). For example, higher temperatures accelerate cyclopropylation but may degrade sensitive intermediates .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : ¹⁹F NMR identifies the -CF₃ group (δ ~ -60 ppm). ¹H NMR distinguishes cyclopropyl protons (δ 0.5–2.0 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0854 for C₁₀H₁₁F₃N) .
- IR : Stretching frequencies for -NH₂ (~3400 cm⁻¹) and -CF₃ (~1150 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do the cyclopropyl and trifluoromethyl groups influence the electronic properties and reactivity of the aniline core?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. This is confirmed by Hammett substituent constants (σₚ = 0.54 for -CF₃) .
- Cyclopropyl Strain : The cyclopropyl group introduces angle strain, increasing ring puckering and altering π-orbital overlap. DFT calculations show a 10–15° deviation from planarity, affecting nucleophilic attack kinetics .
- Synergistic Effects : Combined, these groups create a sterically hindered, electron-deficient aromatic system, favoring SNAr reactions over Friedel-Crafts alkylation .
Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?
Methodological Answer:
- Case Study : Discrepancies in trifluoromethylation yields (e.g., 40% vs. 75%) may arise from trace moisture (degrades reagents) or oxygen (inhibits radical pathways). Solutions:
- Statistical Analysis : Design of Experiments (DoE) models optimize variables (e.g., temperature, stoichiometry) to identify robust conditions .
Q. What strategies mitigate challenges in purifying this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts (e.g., unreacted aniline derivatives) .
- Crystallization : Slow evaporation from ethanol/hexane mixtures yields high-purity crystals (mp 92–94°C), confirmed by X-ray diffraction .
- Safety : Handle intermediates (e.g., nitro derivatives) with PPE due to mutagenic risks (refer to SDS guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
